ON123300

描述

ON123300 是一种第三代强效的细胞周期蛋白依赖性激酶 4 和 6 抑制剂,以及 AMPK 相关蛋白激酶 5 的抑制剂。细胞周期蛋白依赖性激酶 4 和 6 众所周知会导致某些类型癌症的细胞周期失调,使其成为药物抑制的理想靶标。 This compound 在临床前癌症模型中表现出显著潜力,特别是在多发性骨髓瘤和白血病中 .

准备方法

ON123300 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。确切的合成路线和反应条件是专有的,并未公开披露。 众所周知,该化合物是通过一系列化学反应制备的,这些反应确保其作为细胞周期蛋白依赖性激酶 4 和 6 以及 AMPK 相关蛋白激酶 5 的抑制剂的效力和特异性 .

化学反应分析

ON123300 经历了各种化学反应,包括:

细胞周期蛋白依赖性激酶 4 和 6 的抑制: 此反应涉及 this compound 与这些激酶的活性位点结合,阻止其与细胞周期蛋白 D 的相互作用以及随后的视网膜母细胞瘤蛋白的磷酸化。

AMPK 相关蛋白激酶 5 的抑制: This compound 与 AMPK 相关蛋白激酶 5 的活性位点结合,抑制其活性并影响下游信号通路,例如雷帕霉素和 S6 激酶途径的哺乳动物靶标

科学研究应用

Scientific Research Applications

-

Cancer Research:

- Preclinical Models: ON123300 has demonstrated potent antitumor activity in models of multiple myeloma and leukemia. Studies have shown that it can inhibit proliferation in U87 glioma cells with an IC50 value indicating effective potency .

- Combination Therapies: Research indicates that this compound can be effectively combined with other agents such as gefitinib and temozolomide to enhance therapeutic efficacy in resistant cancer types .

-

Clinical Trials:

- Phase 1 Studies: The FDA has approved phase 1 clinical trials to evaluate the safety and pharmacokinetics of this compound in patients with relapsed/refractory advanced cancers. Initial trials focus on hormone receptor-positive breast cancer resistant to existing CDK4/6 inhibitors .

- Potential Tumor Types: Ongoing studies are considering its use in colorectal cancer, non-Hodgkin lymphoma, multiple myeloma, and advanced hepatocellular carcinoma .

- Biological Studies:

Case Studies

Case Study 1: Glioblastoma Treatment

A study evaluated the effects of this compound on U87 glioma cells, demonstrating that it significantly reduced cell viability at low concentrations. The results indicated a potential for this compound as a cytotoxic agent against glioblastoma cells, particularly when used in combination with other chemotherapeutics .

Case Study 2: Breast Cancer Resistance

In clinical trials involving patients with HR-positive breast cancer who had previously progressed on standard therapies, this compound showed promise as a treatment option due to its unique mechanism leading to cell death rather than merely inhibiting growth .

作用机制

ON123300 通过抑制细胞周期蛋白依赖性激酶 4 和 6 以及 AMPK 相关蛋白激酶 5 的活性来发挥其作用。通过与这些激酶的活性位点结合,this compound 阻止其与细胞周期蛋白 D 的相互作用以及随后的视网膜母细胞瘤蛋白的磷酸化。这种抑制导致癌细胞的细胞周期停滞和凋亡。 此外,抑制 AMPK 相关蛋白激酶 5 会影响下游信号通路,例如雷帕霉素和 S6 激酶途径的哺乳动物靶标,进一步促进了该化合物的抗肿瘤活性 .

相似化合物的比较

ON123300 在同时抑制细胞周期蛋白依赖性激酶 4 和 6 以及 AMPK 相关蛋白激酶 5 方面是独一无二的。这种双重靶向使其区别于其他类似化合物,例如:

帕博西利: 第二代抑制剂,专门针对细胞周期蛋白依赖性激酶 4 和 6,但不抑制 AMPK 相关蛋白激酶 5

罗斯考维丁和弗拉维匹多: 第一代非选择性细胞周期蛋白依赖性激酶抑制剂,由于毒性而受到阻碍

生物活性

ON123300 is a novel multi-kinase inhibitor developed as part of a series of compounds aimed at targeting specific oncogenic pathways in various cancers, particularly multiple myeloma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound primarily inhibits cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5). These targets are crucial for cell cycle regulation and energy homeostasis, respectively. The compound exhibits potent inhibitory activity against CDK4 with an IC50 of 3.8 nM and against PI3K-δ with an IC50 of 144 nM, demonstrating its dual-targeting capability ( ).

Key Pathways Affected

- Cell Cycle Regulation : this compound induces cell cycle arrest primarily at the G1 phase, leading to apoptosis in multiple myeloma cells. This is achieved through the inhibition of Rb phosphorylation, a critical regulator of the cell cycle ( ).

- Apoptosis Induction : Treatment with this compound results in significant increases in both early and late apoptotic populations in multiple myeloma cell lines, contrasting with the effects of other CDK inhibitors like PD0332991, which do not induce apoptosis ( ).

- mTOR Pathway Modulation : The compound also negatively regulates the mTOR pathway, impacting cellular growth and survival mechanisms ( ).

Efficacy in Preclinical Studies

This compound has demonstrated significant antitumor activity in various preclinical models. Below are summarized findings from notable studies:

Case Study 1: Multiple Myeloma

In a study involving MM1.S and NCI-H929 cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometric analysis showed that this compound effectively reduced levels of phosphoRb and phosphoS6K, indicating its role in disrupting anti-apoptotic signaling pathways ( ).

Case Study 2: Glioblastoma

The pharmacokinetic studies indicated that this compound could effectively penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors. In vitro assays showed that it could suppress Akt phosphorylation while activating Erk pathways when combined with gefitinib, enhancing its therapeutic potential against glioblastoma ( ).

属性

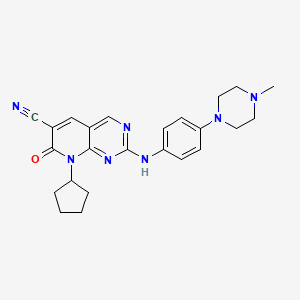

IUPAC Name |

8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOZMZXXRBXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357470-29-1 | |

| Record name | ON-123300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NARAZACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。